
Cinacalcet-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinacalcet-d3 (hydrochloride) is a deuterated form of Cinacalcet hydrochloride, a calcimimetic agent used primarily to treat conditions such as secondary hyperparathyroidism in patients with chronic kidney disease on dialysis, and hypercalcemia in patients with parathyroid carcinoma . The deuterated form, Cinacalcet-d3, contains deuterium atoms which can enhance the pharmacokinetic properties of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cinacalcet-d3 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of Cinacalcet. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms using deuterated reagents under specific conditions .
Industrial Production Methods: Industrial production of Cinacalcet-d3 (hydrochloride) typically involves large-scale hydrogen-deuterium exchange reactions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity. The process may also involve purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Cinacalcet-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Cinacalcet-d3 (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Cinacalcet.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on drug metabolism and efficacy.
Medicine: Utilized in clinical research to develop improved formulations with enhanced pharmacokinetic properties.
Industry: Applied in the pharmaceutical industry for the development of more stable and effective drug formulations
Mechanism of Action
Cinacalcet-d3 (hydrochloride) acts as a calcimimetic agent by increasing the sensitivity of the calcium-sensing receptors on the parathyroid gland to extracellular calcium. This leads to the inhibition of parathyroid hormone secretion, resulting in decreased serum calcium levels. The molecular targets include the calcium-sensing receptors, and the pathways involved are related to calcium homeostasis and parathyroid hormone regulation .
Comparison with Similar Compounds
Cinacalcet hydrochloride: The non-deuterated form of Cinacalcet-d3.
Calcitriol: A vitamin D analog used to treat similar conditions.
Etelcalcetide: Another calcimimetic agent used for secondary hyperparathyroidism
Comparison:
Cinacalcet-d3 (hydrochloride) vs. Cinacalcet hydrochloride: The deuterated form has improved pharmacokinetic properties due to the presence of deuterium atoms.
Cinacalcet-d3 (hydrochloride) vs. Calcitriol: Cinacalcet-d3 directly targets the calcium-sensing receptors, while Calcitriol works by increasing calcium absorption in the intestines.
Cinacalcet-d3 (hydrochloride) vs. Etelcalcetide: Both are calcimimetics, but Cinacalcet-d3 is administered orally, whereas Etelcalcetide is administered intravenously
Properties
IUPAC Name |
N-[(1R)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1/i1D3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQWUQOEJZMLL-GFGUQVGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
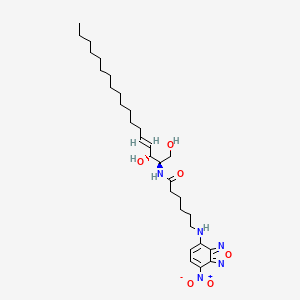
![[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B8069946.png)
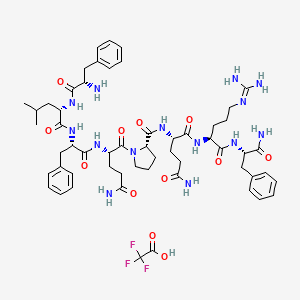
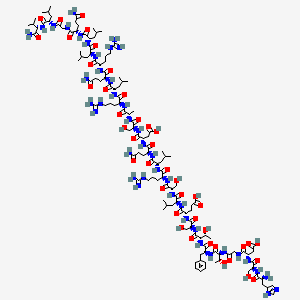




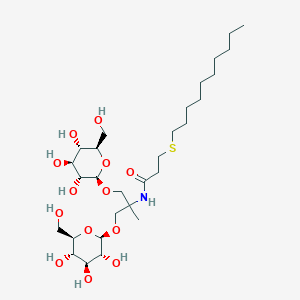
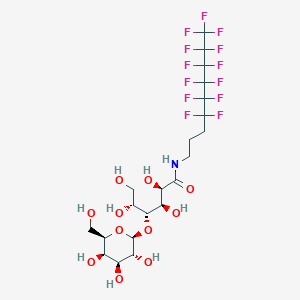
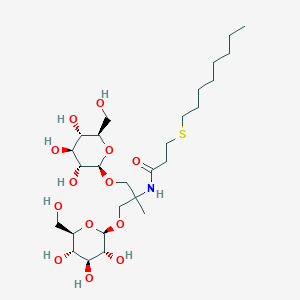

![Acetyl-asp-tyr[SO3H]-met-gly-trp-met-NH2](/img/structure/B8070013.png)
![(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,28R)-3-hexyl-4,6,8,10,12,14,16-heptahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one;(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-hexyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one;(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B8070032.png)
